molecular formula C10H10O3 B2368240 Methyl 2-(4-methylphenyl)-2-oxoacetate CAS No. 34966-53-5

Methyl 2-(4-methylphenyl)-2-oxoacetate

Cat. No.: B2368240
CAS No.: 34966-53-5
M. Wt: 178.187
InChI Key: IGFZBRICJIHTBI-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2-(p-tolyl)acetate” is a chemical compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has a molecular weight of 178.19 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-2-(p-tolyl)acetate” has been studied using experimental (XRD) and theoretical values (DFT and HF) . More detailed information about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

“Methyl 2-oxo-2-(p-tolyl)acetate” is involved in various chemical reactions. For example, it was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions .


Physical and Chemical Properties Analysis

“Methyl 2-oxo-2-(p-tolyl)acetate” is a solid substance with a molecular weight of 178.19 . It has a melting point of 66-68℃, a boiling point of 282℃, and a density of 1.07 . It is slightly soluble in dichloromethane, chloroform, and ethyl acetate .

Scientific Research Applications

Structural Characterization

  • Methyl 2-oxo-2-(p-tolyl)acetate has been studied for its structural characterization. Morales-Ríos et al. (2006) focused on the crystalline and amorphous forms of methyl 2-(2-oxo-3-indolyl)acetate, noting significant differences in melting points and providing X-ray structures for certain polymorphs, which aids in understanding its chemical behavior (Morales-Ríos et al., 2006).

Synthesis Processes

  • Sarkar & Roy (2002) discussed the synthesis of related compounds, such as p-tolyl 3,4-O-isopropylidene-2-O-(methylthiomethyl)-β-D-fucopyranose, showcasing the flexibility of methyl p-tolyl-related compounds in synthetic chemistry (Sarkar & Roy, 2002).
  • Sakai et al. (1987) utilized a compound similar to methyl 2-oxo-2-(p-tolyl)acetate in the synthesis of α,α′-Divinyl Ketones, demonstrating its application in creating intermediates for natural product syntheses (Sakai et al., 1987).

Chemical Analysis Techniques

  • Pinkernell et al. (1994) used a derivative of methyl p-tolyl in a method for determining peroxyacetic acid, illustrating its utility in analytical chemistry (Pinkernell et al., 1994).

Molecular and Computational Chemistry

  • Zhou et al. (2017) investigated the mechanisms of Csp3-H functionalization of a related compound, ethyl 2-(methyl(p-tolyl)amino)acetate, providing insights into chemical interactions at a molecular level (Zhou et al., 2017).

Application in Corrosion Inhibition

  • Elazhary et al. (2019) examined derivatives of methyl 2-oxo-2-(p-tolyl)acetate for their effectiveness as corrosion inhibitors, highlighting its potential in material science (Elazhary et al., 2019).

Biochemical Synthesis and Metabolism

  • Nesbakken et al. (1988) explored the biosynthesis of 2-oxo-3-methylvalerate, related to methyl 2-oxo-2-(p-tolyl)acetate, in microbial systems, contributing to our understanding of biochemical pathways (Nesbakken et al., 1988).

Antibacterial Activity

  • Karai et al. (2018) synthesized and characterized a compound related to methyl 2-oxo-2-(p-tolyl)acetate and evaluated its antibacterial activity, showing its potential in medical applications (Karai et al., 2018).

Industrial Applications

  • Penkova et al. (2013) studied the separation of a reactive mixture including methyl acetate, which is related to methyl 2-oxo-2-(p-tolyl)acetate, demonstrating its relevance in industrial processes (Penkova et al., 2013).

Catalysis

  • Wang et al. (2007) reported on the catalysis of reactions involving compounds similar to methyl 2-oxo-2-(p-tolyl)acetate, indicative of its potential in catalytic processes (Wang et al., 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-oxo-2-(p-tolyl)acetate” provides important information about its hazards. It should be handled under inert gas and protected from moisture . It should be stored in a tightly closed container, in a cool and dry place . More detailed safety and hazard information can be found in the referenced safety data sheets .

Properties

IUPAC Name

methyl 2-(4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFZBRICJIHTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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